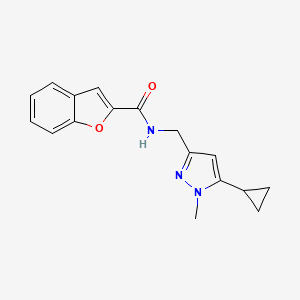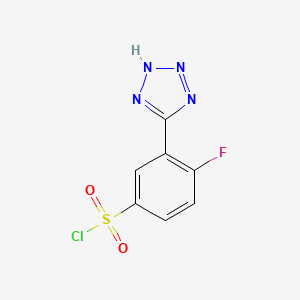
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation
The compound has been involved in research exploring chemoselective acetylation processes, which are crucial for the synthesis of antimalarial drugs. Specifically, N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, has been produced through chemoselective monoacetylation, employing Novozym 435 as a catalyst. This research demonstrates the potential of chemoselective acetylation in drug synthesis, highlighting the compound's role in creating effective malaria treatments (Magadum & Yadav, 2018).
Activation of the Aryl Hydrocarbon Receptor Pathway
Another application is in activating the Aryl Hydrocarbon Receptor (AhR) pathway, which has implications in cancer research. The compound has shown selective activity against breast cancer cells, with modifications enhancing its potency. This research suggests its potential as a foundation for developing new cancer treatments, particularly by modulating the AhR pathway to inhibit cancer cell growth (Baker et al., 2020).
Heterocyclic Compound Synthesis
Furthermore, the compound has been utilized in synthesizing various heterocyclic derivatives with significant antitumor activities. By reacting with different chemical reagents, it has facilitated the creation of diverse products, demonstrating the compound's versatility in synthesizing potential pharmaceutical agents (Shams et al., 2010).
Antimicrobial Activities
Research has also explored its applications in developing antimicrobial agents. Novel derivatives synthesized from the compound have shown promising antimicrobial activities, offering potential pathways for new antimicrobial drug development. This is crucial in the fight against resistant microbial strains, suggesting the compound's role in advancing antimicrobial therapy (Darwish et al., 2014).
Antioxidant Activity
Lastly, its derivatives have been investigated for their antioxidant properties. In a study, coordination complexes constructed from pyrazole-acetamide derivatives, including this compound, displayed significant antioxidant activity. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-28-20-10-4-16(5-11-20)21-14-29-22(26-21)17(12-23)13-24-18-6-8-19(9-7-18)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOQCCBHVSYHH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)
![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[(difluoromethyl)sulfanyl]benzamide](/img/structure/B2442189.png)

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2442195.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2442196.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2442198.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2442200.png)

![N-cyclohexyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442204.png)
